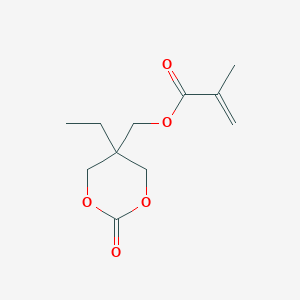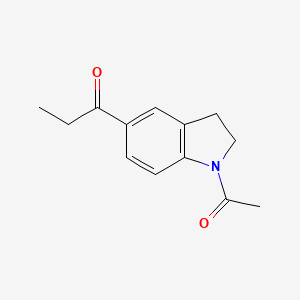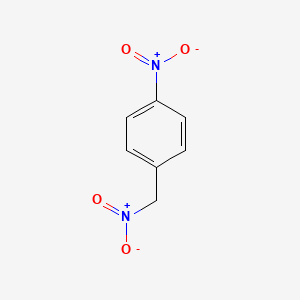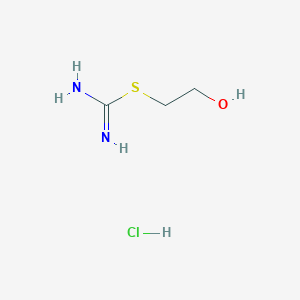
1-Pentanol, 5-mercapto-
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-Pentanol, 5-mercapto- were not found, it’s worth noting that 1-Pentanol is prepared from 1-butene by hydroformylation followed by hydrogenation of the resulting pentanal .Molecular Structure Analysis
The 1-Pentanol, 5-mercapto- molecule contains a total of 18 bond(s). There are 6 non-H bond(s), 4 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 thiol(s) .Physical And Chemical Properties Analysis
1-Pentanol, 5-mercapto- has a molecular weight of 120.22 g/mol. It is a colorless liquid with a strong, pungent odor.Scientific Research Applications
Maillard Reaction Intermediate : A study identified 5-Hydroxy-3-mercapto-2-pentanone as a key intermediate in the degradation of thiamine and the related generation of aroma compounds, showcasing its role in the Maillard reaction, which is crucial for understanding flavor and aroma in food chemistry (Cerny & Guntz-Dubini, 2008).
Biofuel Research : Several studies focused on 1-pentanol's potential as a biofuel. For instance, its blends with diesel were evaluated for their impact on engine performance and exhaust emissions (Yilmaz & Atmanli, 2017), and another study investigated the performance and emission characteristics of a CRDI diesel engine using 1-pentanol/diesel blends (Santhosh et al., 2020).
Food and Beverage Aroma : In the context of food and beverages, the occurrence of polyfunctional thiols in fresh lager beers was explored, where compounds like 1-mercapto-3-pentanol were discussed (Vermeulen et al., 2006).
Synthesis and Characterization : The synthesis and characterization of related compounds, such as 2-Mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, provide insights into chemical properties and potential applications in various fields (Chauhan et al., 1983).
Combustion Research : Research on the combustion characteristics of 1-pentanol, including its use in jet-stirred reactors and combustion in a bomb, aids in understanding its potential as a fuel and its behavior under different conditions (Togbé et al., 2011).
Biomedical Applications : The study of 4-Amino-5-mercapto[1,2,4]triazole and its derivatives highlighted its biological interest and potential in developing new biologically active heterocyclic compounds for biomedical applications (Riyadh & Gomha, 2020).
Microbial Fermentation and Engineering : The synthesis of pentanol isomers like 1-pentanol in engineered microorganisms for potential biofuel applications was investigated, demonstrating advancements in metabolic engineering (Cann & Liao, 2009).
Safety and Hazards
Future Directions
While specific future directions for 1-Pentanol, 5-mercapto- were not found, it’s worth noting that research is underway to develop cost-effective methods of producing (chemically identical) bio-pentanol with fermentation . This suggests potential future directions in the area of sustainable and green chemistry.
properties
IUPAC Name |
5-sulfanylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJJVAASUSBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336520 | |
| Record name | 1-Pentanol, 5-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1633-79-0 | |
| Record name | 5-Mercapto-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 5-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)



![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)




![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)
![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)
